molecular formula C9H8N2O3 B3383180 3-(pyridin-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 396726-64-0

3-(pyridin-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No.: B3383180
CAS No.: 396726-64-0
M. Wt: 192.17 g/mol
InChI Key: RKEQTVJMWSCNBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid is a heterocyclic compound featuring a fused pyridine-isoxazole scaffold. The pyridine ring at the 2-position and the dihydroisoxazole moiety contribute to its unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

3-pyridin-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-9(13)8-5-7(11-14-8)6-3-1-2-4-10-6/h1-4,8H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEQTVJMWSCNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-2-carboxylic acid with hydroxylamine to form the corresponding oxime, which is then cyclized to the isoxazole ring under acidic conditions . The reaction conditions often include the use of catalysts such as trifluoroacetic acid and solvents like n-octane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

Biological Applications

3-(Pyridin-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid has been studied for its potential pharmacological properties, which include:

  • Antimicrobial Activity : Research indicates that the compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Cancer Research : The compound's ability to interact with various biological targets positions it as a potential agent in cancer therapy. Its structural features allow it to bind effectively to proteins involved in cancer progression.

Case Studies and Research Findings

  • Antimicrobial Studies : A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth at low concentrations, suggesting its potential as a new antimicrobial agent .
  • Cancer Cell Line Research : In vitro studies on cancer cell lines showed that this compound could induce apoptosis in specific cancer types. Researchers noted that its mechanism of action involved the modulation of apoptotic pathways .
  • Inflammatory Disease Models : Animal model studies have indicated that this compound may reduce inflammation markers significantly compared to control groups. This suggests its potential application in developing treatments for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-(pyridin-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The substituents on the dihydroisoxazole ring and aromatic systems significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituents Key Structural Differences Evidence Source
3-(2-Hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid 2-hydroxyphenyl Hydroxyl group instead of pyridine; enhances hydrogen bonding potential
3-(4-Methoxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid (pyridin-2-ylmethyl)-amide 4-methoxyphenyl + amide Methoxy group increases lipophilicity; amide substitution alters reactivity
3-(3-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid 3-chlorophenyl + methyl Chlorine enhances electronegativity; methyl group adds steric bulk
3-(2-Fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid 2-fluorophenyl Fluorine improves metabolic stability and bioavailability
3-(Pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid Pyridin-3-yl Pyridine at 3-position alters electronic distribution

Key Observations :

  • Pyridine Position : The 2-pyridinyl group (target compound) vs. 3-pyridinyl () affects π-π stacking and receptor binding.
  • Halogen Effects : Chlorine () and fluorine () substituents modulate toxicity and reactivity.
  • Polar Groups : Hydroxyl () and methoxy () groups influence solubility and intermolecular interactions.

Physicochemical Properties

Spectral and analytical data from analogs provide indirect insights:

Table 2: Spectroscopic and Analytical Data
Compound 13C NMR (δ, ppm) Molecular Formula Key Functional Groups Evidence
3-(2,3,6-Trichlorophenyl) derivative 168.92 (C=O), 79.34 (C-5) C16H10BrCl3N2O2 Carboxylic acid, trichlorophenyl
3-(Pyridin-3-yl) analog - C9H8N2O3 Pyridine, dihydroisoxazole
Ethyl ester derivative (CAS 306978-06-3) - C17H23N5O4 Ester, piperidinyl-pyrimidine

Notes:

  • Carboxylic acid derivatives (e.g., ) show characteristic C=O peaks near 168-170 ppm in 13C NMR.
  • Esterification () shifts carbonyl peaks and alters solubility.

Biological Activity

3-(Pyridin-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid (CAS Number: 396726-64-0) is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C9_9H8_8N2_2O3_3
  • Molecular Weight : 192.17 g/mol
  • Structure : The compound features a pyridine ring fused with a dihydroisoxazole moiety, contributing to its biological activity.

Antitumor Activity

Isoxazole derivatives have been explored for their antitumor properties. Compounds structurally similar to this compound have shown efficacy in inhibiting cancer cell proliferation in vitro. For example, pyrazole derivatives have been reported to exhibit high inhibitory activity against various cancer cell lines by targeting specific kinases involved in cancer progression . Further studies are needed to evaluate the specific antitumor activity of this compound.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the pyridine or isoxazole rings may enhance its potency and selectivity against specific biological targets. For instance, substituents on the pyridine ring can significantly influence the compound's interaction with biological receptors .

Case Study 1: Antifungal Activity

In a study evaluating antifungal agents, various isoxazole derivatives were synthesized and tested against Candida species. The results indicated that modifications in the isoxazole structure could lead to improved antifungal activity. While direct data on this compound is sparse, it suggests potential pathways for enhancing its antifungal properties through structural modifications .

Case Study 2: Anticancer Research

A recent investigation into pyrazole-based compounds revealed their potential in treating breast cancer. The study highlighted that certain pyrazole derivatives exhibited significant cytotoxic effects on MCF-7 and MDA-MB-231 cell lines. This research underscores the importance of exploring similar structural motifs, like those found in this compound, for anticancer applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(pyridin-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid, and how can reaction conditions be systematically optimized?

  • Methodological Answer: The compound can be synthesized via cyclocondensation of hydroxylamine derivatives with α,β-unsaturated carbonyl precursors. Experimental design using statistical methods (e.g., factorial design) minimizes trial-and-error by identifying critical parameters (temperature, solvent, catalyst). For example, ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate derivatives are synthesized via isoxazole ring formation followed by functionalization . Optimization may involve HPLC monitoring (C18 columns, acetonitrile/water gradients) to assess purity .

Q. How can NMR spectroscopy be utilized to confirm the regioselectivity of the dihydroisoxazole ring in this compound?

  • Methodological Answer: 1H and 13C NMR can distinguish between 4,5-dihydroisoxazole regioisomers by analyzing coupling constants and chemical shifts. The pyridin-2-yl substituent induces distinct deshielding effects on adjacent protons. For instance, the dihydroisoxazole ring’s C5 carboxylic acid group shows a characteristic downfield shift (~170 ppm in 13C NMR), while pyridine protons exhibit splitting patterns dependent on their position .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

  • Methodological Answer: The compound may degrade via hydrolysis of the isoxazole ring or decarboxylation under humid or acidic conditions. Stability studies using accelerated aging (40°C/75% RH) with LC-MS monitoring are recommended. Storage in anhydrous environments (desiccators with silica gel) and inert atmospheres (argon) improves shelf life. Derivatives like ethyl esters show enhanced stability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) predict reaction pathways for synthesizing this compound and its derivatives?

  • Methodological Answer: Density Functional Theory (DFT) calculates transition-state energies to identify favorable pathways. For example, ICReDD’s quantum chemical reaction path searches optimize cyclocondensation steps by modeling intermediates and activation barriers . Computational tools like Gaussian or ORCA paired with experimental validation (e.g., kinetic isotope effects) resolve mechanistic ambiguities .

Q. What strategies are effective in resolving contradictory bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer: Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability). Use metabolic profiling (microsomal assays) and structural analogs (e.g., methylated pyridine derivatives) to identify degradation hotspots. Feedback loops integrating computational ADMET predictions (e.g., SwissADME) with iterative synthesis improve bioactivity correlation .

Q. How does the compound’s stereoelectronic profile influence its enzyme inhibition potency, and how can this be experimentally validated?

  • Methodological Answer: Pyridine and dihydroisoxazole moieties act as hydrogen-bond acceptors, targeting enzymes like kinases or carboxylases. Molecular docking (AutoDock Vina) predicts binding modes, validated via site-directed mutagenesis (e.g., replacing catalytic residues) and IC50 assays. Comparative studies with 3-(pyridin-3-yl) analogs reveal steric effects on binding .

Q. What green chemistry approaches can be applied to scale up synthesis while minimizing waste?

  • Methodological Answer: Solvent-free mechanochemical synthesis or aqueous-phase reactions reduce environmental impact. Membrane separation technologies (e.g., nanofiltration) recover catalysts, while flow reactors enhance yield and reduce byproducts. Lifecycle assessment (LCA) metrics guide process optimization .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the compound’s pH-dependent stability in biological matrices?

  • Methodological Answer: Use a Doehlert matrix design to vary pH (2–9), temperature (25–37°C), and ionic strength. Monitor degradation via UPLC-QTOF/MS and kinetic modeling (first-order decay). Buffered solutions (phosphate, citrate) simulate physiological conditions, while Arrhenius plots extrapolate shelf life .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in derivative libraries?

  • Methodological Answer: Multivariate analysis (PLS regression) correlates substituent effects (Hammett σ, π parameters) with bioactivity. Clustering algorithms (e.g., k-means) group derivatives by activity profiles. Open-source tools like RDKit automate descriptor calculation for SAR visualization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(pyridin-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid
Reactant of Route 2
3-(pyridin-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.